molecular formula C18H19ClN2O4S B2948828 4-Benzyl-1-(4-chloro-3-nitrobenzenesulfonyl)piperidine CAS No. 332021-39-3

4-Benzyl-1-(4-chloro-3-nitrobenzenesulfonyl)piperidine

Cat. No.: B2948828
CAS No.: 332021-39-3
M. Wt: 394.87
InChI Key: DPQFNVDWJFGNLC-UHFFFAOYSA-N
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Description

4-Benzyl-1-(4-chloro-3-nitrobenzenesulfonyl)piperidine is an organic compound with a complex structure that includes a piperidine ring substituted with a benzyl group and a 4-chloro-3-nitrobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-(4-chloro-3-nitrobenzenesulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of piperidine with benzyl chloride to form N-benzylpiperidine. This intermediate is then reacted with 4-chloro-3-nitrobenzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-(4-chloro-3-nitrobenzenesulfonyl)piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and sulfonyl positions.

    Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.

    Oxidation Reactions: The benzyl group can be oxidized to a benzaldehyde or benzoic acid derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Products include derivatives with different nucleophiles replacing the benzyl or sulfonyl groups.

    Reduction: The primary product is the corresponding amine.

    Oxidation: Products include benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

4-Benzyl-1-(4-chloro-3-nitrobenzenesulfonyl)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Benzyl-1-(4-chloro-3-nitrobenzenesulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in binding interactions with proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-nitrobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    N-Benzylpiperidine: An intermediate in the synthetic route.

    4-Nitrobenzyl chloride: A related compound with similar functional groups.

Uniqueness

4-Benzyl-1-(4-chloro-3-nitrobenzenesulfonyl)piperidine is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitro and a sulfonyl group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-benzyl-1-(4-chloro-3-nitrophenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c19-17-7-6-16(13-18(17)21(22)23)26(24,25)20-10-8-15(9-11-20)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQFNVDWJFGNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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